Clionasterol
Overview
Description
Clionasterol, also known as gamma-sitosterol or harzol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, clionasterol is considered to be a sterol lipid molecule. Clionasterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Clionasterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, clionasterol is primarily located in the membrane (predicted from logP) and cytoplasm. Clionasterol can be biosynthesized from poriferastane.
Clionasterol is a member of the class of phytosterols that is poriferast-5-ene carrying a beta-hydroxy substituent at position 3. It has a role as a plant metabolite and a marine metabolite. It is a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a poriferastane.
Scientific Research Applications
Complement System Inhibition
Clionasterol has been identified as a potent inhibitor of the complement component C1, particularly affecting the classical pathway of activation of the human complement system. In a study, clionasterol was found to be significantly more active than beta-sitosterol in inhibiting the complement pathway, with no detectable effect on the alternative pathway even at high concentrations (Cerqueira et al., 2003).
Biosynthesis Studies
Research on clionasterol biosynthesis in Monodus subterraneus has revealed insights into its formation. Isotope labeling studies demonstrated the involvement of a 24-ethylidene sterol intermediate in clionasterol biosynthesis, indicating a complex biosynthetic pathway (Mercer & Harries, 1975).
Distribution in Algae
The sterol composition of various Mediterranean green algae was analyzed, showing clionasterol as a characteristic component of certain algal classes. This study suggests clionasterol's role in the biochemistry of marine organisms (Napoli et al., 1982).
Derivatives and Biological Activities
Clionasterol and its derivatives, such as clionasterol glucosides, have been isolated from various plants like Valeriana officinalis. These compounds, however, did not exhibit significant anti-inflammatory, anticancer, or cytotoxic activities in vitro (Pullela et al., 2005).
Metabolic Conversion
Research has shown that clionasterol can be converted into other sterol compounds like fucosterol and isofucosterol by insects like Tenebrio molitor. This finding indicates clionasterol's role in insect metabolism and potentially in broader ecological interactions (Nicotra et al., 2005).
properties
CAS RN |
83-47-6 |
---|---|
Product Name |
Clionasterol |
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
KZJWDPNRJALLNS-FBZNIEFRSA-N |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
melting_point |
147°C |
Other CAS RN |
83-47-6 |
physical_description |
Solid |
synonyms |
24-ethylcholest-5-en-3 beta-ol 24-ethylcholesterol 3beta-sitosterol 3beta-stigmast-5-en-3-ol beta-sitosterol clionasterol gamma-sitosterol Harzol sitosterol sitosterol, (3beta)-isomer sitosterol, (3beta,24xi)-isomer sitosterol, 26-(14)C-labeled stigmast-5-en-3-ol, (3beta,24S)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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